molecular formula C8H17NO4 B1231036 Kansosamine

Kansosamine

Cat. No.: B1231036
M. Wt: 191.22 g/mol
InChI Key: VYVWNADPXPVZPS-XAMCCFCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kansosamine is an amino sugar and a trideoxyhexose derivative.

Scientific Research Applications

1. Application in Cerebral Ischemia

Kansosamine has been studied in the context of cerebral ischemia, particularly following the rupture of intracranial aneurysms. Research indicates that this compound, in combination with other compounds like reserpine and kanamycin, may reduce the incidence of cerebral vascular ischemic complications and death following such events (Zervas et al., 1979).

2. Role in Polyamine Metabolism

This compound plays a role in polyamine metabolism, which has implications in various areas of clinical medicine. The understanding of polyamine metabolism, including this compound, is crucial for developing treatments for human malignancies and possibly hyperproliferative skin diseases (Jänne et al., 1983).

3. Chemical Synthesis for Research

The chemical synthesis of this compound, along with other branched-chain sugars like sibirosamine and vinelose, from a common precursor is a significant area of research. This synthesis process is important for the development of various biochemical applications (Giuliano & Kasperowicz, 1988).

4. Potential in Antidepressant Therapy

There is emerging evidence from studies on Kampo medicine, specifically kososan, which may contain this compound, that suggests its effectiveness in treating depressive mood. This traditional Japanese herbal medicine has shown potential in alleviating social avoidance and depression-like behaviors, possibly by modulating neuroinflammation and neurogenesis (Ito et al., 2017).

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal

InChI

InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1

InChI Key

VYVWNADPXPVZPS-XAMCCFCMSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O

SMILES

CC(C(C(C)(C(C=O)OC)O)N)O

Canonical SMILES

CC(C(C(C)(C(C=O)OC)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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